molecular formula C7H10N2 B1311736 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine CAS No. 34167-66-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine

Cat. No. B1311736
CAS RN: 34167-66-3
M. Wt: 122.17 g/mol
InChI Key: PPRGXYWEHFENBY-UHFFFAOYSA-N
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Patent
US07718801B2

Procedure details

375 mg of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-1] was dissolved in 10 mL of carbon tetrachloride, then 546 mg of N-bromosuccinimide was added, and the mixture was heated for 30 minutes under reflux. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography and then by preparative thin-layer chromatography sequentially, to obtain 155 mg of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine [44-2] as a pale yellow solid.
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
546 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=12.[Br:10]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:10][C:3]1[N:4]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]2=[N:1][CH:2]=1

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
N=1C=CN2C1CCCC2
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
546 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1CCCC2
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: CALCULATEDPERCENTYIELD 25.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.